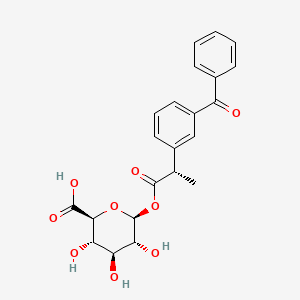

(S)-酮洛芬酰基-|A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a glucuronide, a substance produced by linking glucuronic acid to another substance via a glycosidic bond . It’s a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen .

Synthesis Analysis

The synthesis of “(S)-Ketoprofen Acyl-|A-D-glucuronide” involves glucuronidation, a method that animals use to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source . The glucuronic acid is attached via a glycosidic bond to the substance .

Molecular Structure Analysis

The molecular structure of “(S)-Ketoprofen Acyl-|A-D-glucuronide” is complex. It contains a glucuronic acid linked to a ketoprofen molecule .

Chemical Reactions Analysis

“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a reactive metabolite of NSAIDs. It covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .

科学研究应用

人血清白蛋白的立体选择性酯酶活性

人血清白蛋白 (HSA) 已知可以加速酰基葡萄糖醛酸苷的水解反应,包括 (S)-酮洛芬酰基-|A-D-葡萄糖醛酸苷,回到母体苷元。已研究 HSA 对酮洛芬葡萄糖醛酸苷的立体选择性活性,结果表明 (R)-酮洛芬葡萄糖醛酸苷比 (S)-共轭物更好的底物。本研究还探讨了 HSA 上可逆结合和酮洛芬葡萄糖醛酸苷水解的不同位点 (Dubois-Presle 等,1995)。

对人血清白蛋白的立体选择性结合

使用紫外圆二色性研究了 R 和 S 酮洛芬葡萄糖醛酸苷与 HSA 的可逆结合。结果发现,R 酮洛芬葡萄糖醛酸苷与白蛋白的一个位点结合,而 S 酮洛芬葡萄糖醛酸苷也与 HSA 结合,但亲和力较低。这项研究深入了解了酮洛芬葡萄糖醛酸苷如何与白蛋白相互作用,突出了 D-葡萄糖醛酸部分在此过程中的作用 (Dubois 等,1994)。

分子内酰基迁移的动力学研究

使用 1H-NMR 光谱研究了酮洛芬的 β-1-O-酰基葡萄糖醛酸苷代谢物的自发降解。本研究提供了这些葡萄糖醛酸苷的降解速率和半衰期的宝贵见解,突出了它们的立体选择性降解,(S)-异构体的速率始终比 (R)-异构体慢 (Skordi 等,2005)。

酮洛芬葡萄糖醛酸苷与白蛋白的立体选择性不可逆结合

本研究重点关注了酮洛芬两种对映异构体的葡萄糖醛酸苷对 HSA 的反应性,揭示了它们结合中的立体选择性差异。研究表明,酮洛芬与白蛋白的不可逆结合取决于苷元的立体化学,并可能影响白蛋白在药物转运中的主要功能 (Presle 等,1996)。

作用机制

Target of Action

Glucuronides, in general, are substances produced by linking glucuronic acid to another substance via a glycosidic bond . They assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .

Mode of Action

The mode of action of (S)-Ketoprofen Acyl-|A-D-glucuronide involves glucuronidation, a process where glucuronic acid is attached via a glycosidic bond to the substance . The resulting glucuronide has a much higher water solubility than the original substance, which facilitates its excretion by the kidneys .

Biochemical Pathways

The biochemical pathway involved in the action of (S)-Ketoprofen Acyl-|A-D-glucuronide is glucuronidation . This pathway helps in the detoxification and elimination of substances from the body .

Pharmacokinetics

The pharmacokinetics of (S)-Ketoprofen Acyl-|A-D-glucuronide involve its transformation into a more water-soluble form through glucuronidation, which enhances its excretion by the kidneys

Result of Action

The result of the action of (S)-Ketoprofen Acyl-|A-D-glucuronide is the formation of a glucuronide that is more water-soluble than the original substance . This increased solubility facilitates the compound’s excretion by the kidneys .

未来方向

Future research could focus on the covalent adduct formation of NSAIDs-AGs with UDP-glucuronosyltransferase (UGT). A significant negative correlation between the half-lives of NSAIDs-AG in phosphate buffers and the amount of covalent adduct with UGT2B7 was observed, suggesting the more labile NSAID-AG forms higher irreversible bindings to UGT .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-QVTYPLGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857911 |

Source

|

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140148-26-1 |

Source

|

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

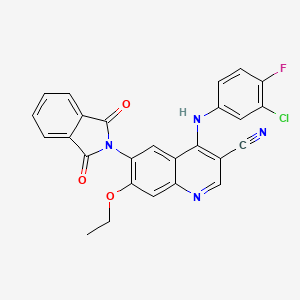

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)